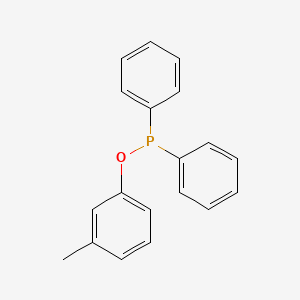
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a chlorophenyl group and an ethyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one typically involves the reaction of 4-chlorobenzonitrile with ethylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular processes such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1-methyl-1H-indole
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one stands out due to its unique triazine ring structure and the presence of both chlorophenyl and ethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64241-45-8 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-ethyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-9-11(16)15-14-10(13-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
IXIHXNMEQZYSAH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NNC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


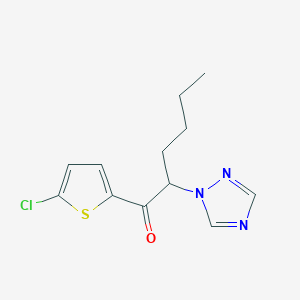
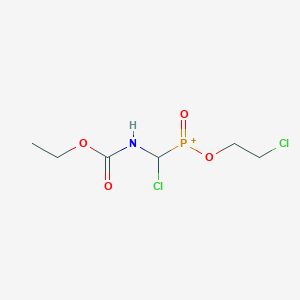
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)

![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
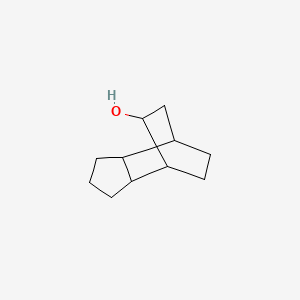

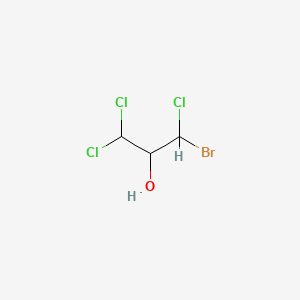



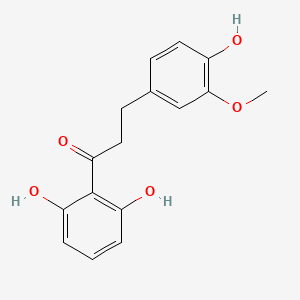
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
